molecular formula C17H21N3O3 B14947352 3,4-Di(morpholin-4-yl)quinolin-2-ol

3,4-Di(morpholin-4-yl)quinolin-2-ol

Katalognummer: B14947352
Molekulargewicht: 315.37 g/mol
InChI-Schlüssel: LFJDLXCHEKAAJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-DIMORPHOLINO-2(1H)-QUINOLINONE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of morpholine rings attached to a quinolinone core, which imparts distinct chemical and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMORPHOLINO-2(1H)-QUINOLINONE typically involves multi-step organic reactions. The initial step often includes the formation of the quinolinone core, followed by the introduction of morpholine groups through nucleophilic substitution reactions. Common reagents used in these reactions include morpholine, quinoline derivatives, and various catalysts to facilitate the reaction under controlled conditions.

Industrial Production Methods

On an industrial scale, the production of 3,4-DIMORPHOLINO-2(1H)-QUINOLINONE may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-DIMORPHOLINO-2(1H)-QUINOLINONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinolinone compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, each with unique chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

3,4-DIMORPHOLINO-2(1H)-QUINOLINONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,4-DIMORPHOLINO-2(1H)-QUINOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-DIMORPHOLINO-2(1H)-QUINOLINONE: shares similarities with other quinolinone derivatives and morpholine-containing compounds.

    Quinolinone Derivatives: Compounds with a quinolinone core, such as 2-quinolinone and 4-quinolinone.

    Morpholine-Containing Compounds: Compounds with morpholine rings, such as morpholine and N-substituted morpholines.

Uniqueness

The uniqueness of 3,4-DIMORPHOLINO-2(1H)-QUINOLINONE lies in its dual presence of morpholine rings and a quinolinone core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C17H21N3O3

Molekulargewicht

315.37 g/mol

IUPAC-Name

3,4-dimorpholin-4-yl-1H-quinolin-2-one

InChI

InChI=1S/C17H21N3O3/c21-17-16(20-7-11-23-12-8-20)15(19-5-9-22-10-6-19)13-3-1-2-4-14(13)18-17/h1-4H,5-12H2,(H,18,21)

InChI-Schlüssel

LFJDLXCHEKAAJF-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=C(C(=O)NC3=CC=CC=C32)N4CCOCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.